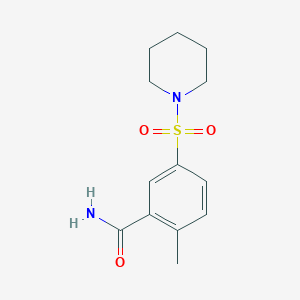
2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a sulfonylurea compound that has been synthesized and studied for its effects on various biological processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is thought to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the subsequent activation of ATP-sensitive potassium channels (KATP channels). This leads to a decrease in intracellular calcium levels and the regulation of various biological processes, including insulin secretion and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the improvement of cognitive function. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and can regulate the immune response.
Advantages and Limitations for Lab Experiments
2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its availability and high purity. However, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
For research on 2-methyl-5-(1-piperidinylsulfonyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-methyl-5-(1-piperidinylsulfonyl)benzamide may also be studied in combination with other compounds to enhance its effects and reduce potential toxicity. Additionally, 2-methyl-5-(1-piperidinylsulfonyl)benzamide may be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-methyl-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer, and diabetes. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-5-(1-piperidinylsulfonyl)benzamide.
Synthesis Methods
2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzamide with piperidine and sulfur dioxide gas. The resulting compound is then reduced with sodium borohydride to produce 2-methyl-5-(1-piperidinylsulfonyl)benzamide. This synthesis method has been optimized for high yield and purity, making 2-methyl-5-(1-piperidinylsulfonyl)benzamide a readily available compound for research purposes.
Scientific Research Applications
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and diabetes. In neuroscience, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In diabetes research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in animal models.
properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(9-12(10)13(14)16)19(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOLCGPUHBSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6693821 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)

![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)
![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)
![3-(2-methoxybenzyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806455.png)


![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)